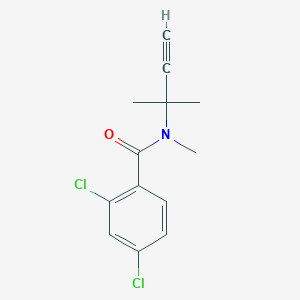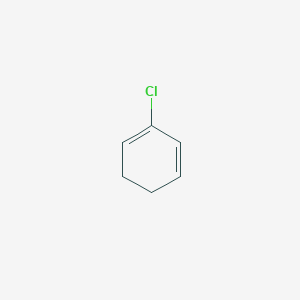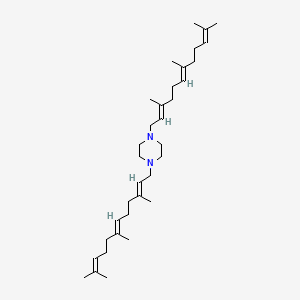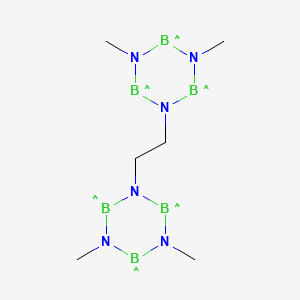
2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, along with a methyl group and a 2-methylbut-3-yn-2-yl group attached to the nitrogen atom of the amide group. The compound’s unique structure makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-methyl-N-(2-methylbut-3-yn-2-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation at the alkyne group.
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents on the benzene ring.
Oxidation: Products with oxidized alkyne groups.
Reduction: Amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-N-(2-methyl-but-3-yn-2-yl)benzamide: Similar structure but with chlorine atoms at different positions.
2,4-Dichloro-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a pyridine ring instead of the alkyne group.
Uniqueness
2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both alkyne and amide functional groups. This combination of features gives it distinct chemical reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
54044-07-4 |
|---|---|
Fórmula molecular |
C13H13Cl2NO |
Peso molecular |
270.15 g/mol |
Nombre IUPAC |
2,4-dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide |
InChI |
InChI=1S/C13H13Cl2NO/c1-5-13(2,3)16(4)12(17)10-7-6-9(14)8-11(10)15/h1,6-8H,2-4H3 |
Clave InChI |
ZAWKCANCLJQXNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)N(C)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)

![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)

![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)

![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)

